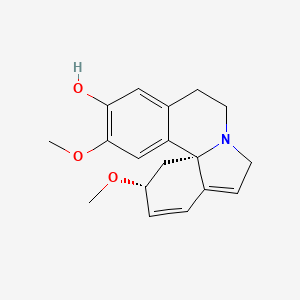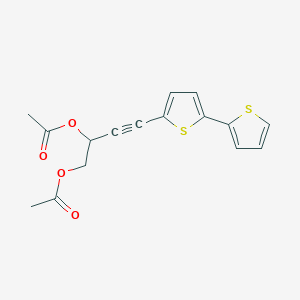
5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-diacetoxybut-1-ynyl)-2,2'-bithiophene is an acetylenic compound, an acetate ester and a member of 2,2'-bithiophenes.
Applications De Recherche Scientifique
Phototoxic Activities
5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene is structurally similar to compounds isolated from Echinops latifolius, which have shown significant phototoxic activities. These compounds exhibited inhibition activities against human cancer cell lines A375-S2 and HeLa, indicating their potential in cancer research and treatment under exposure to long-wavelength ultraviolet light (Wang et al., 2007).
Anti-inflammatory Activities
Compounds structurally related to 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene have been found to exhibit significant anti-inflammatory activities. For instance, similar compounds isolated from Echinops grijsii showed notable anti-inflammatory activity against nitrite production in LPS-stimulated RAW 264.7 cell lines, which could be relevant for developing anti-inflammatory treatments (Chang et al., 2015).
Biosynthetic Studies
Biosynthetic studies of bithiophenes, closely related to 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene, have been conducted in various plant cultures, such as Tagetes patula. These studies provide insights into the biogenetic pathways and can be crucial for understanding the natural synthesis of these compounds and potentially optimizing their production for research and therapeutic purposes (Menelaou et al., 1991).
Electropolymerization and Conducting Polymers
Research has been conducted on the synthesis and electropolymerization of thiophenes, including compounds related to 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene. These studies are significant for the development of new conducting polymers, which have applications in materials science, especially in the creation of electrochromic devices and possibly in energy storage technologies (Krompiec et al., 2008).
Lipoxygenase Inhibition
Related compounds have shown potent lipoxygenase inhibitory potential, which is relevant in the context of inflammatory disorders. This suggests that derivatives of 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene could potentially be explored for their effects in managing inflammatory conditions (Ibrahim et al., 2018).
Propriétés
Nom du produit |
5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene |
|---|---|
Formule moléculaire |
C16H14O4S2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
[2-acetyloxy-4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl] acetate |
InChI |
InChI=1S/C16H14O4S2/c1-11(17)19-10-13(20-12(2)18)5-6-14-7-8-16(22-14)15-4-3-9-21-15/h3-4,7-9,13H,10H2,1-2H3 |
Clé InChI |
RGIIXLVKXLFDLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C#CC1=CC=C(S1)C2=CC=CS2)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



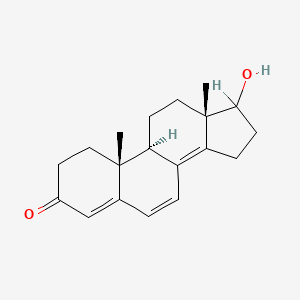
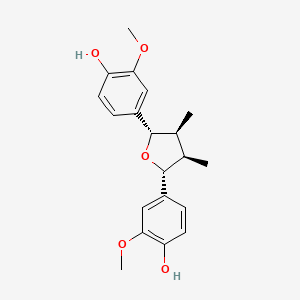
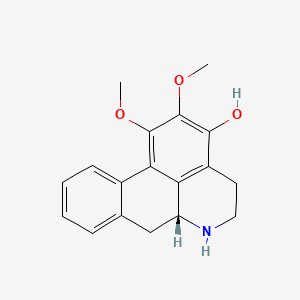
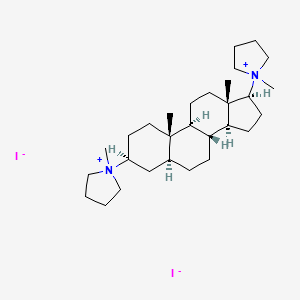
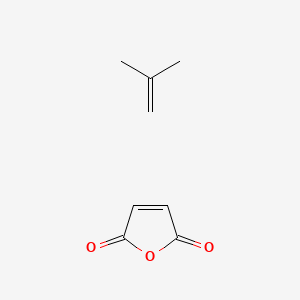
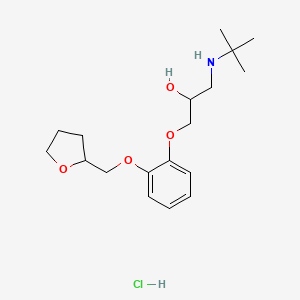
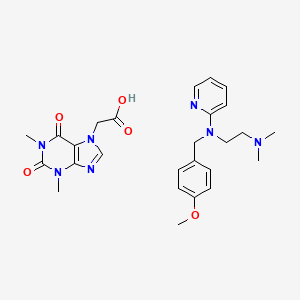
![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
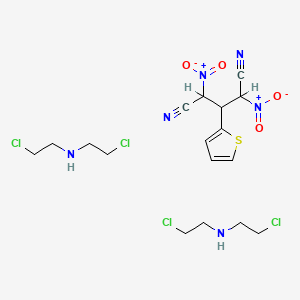
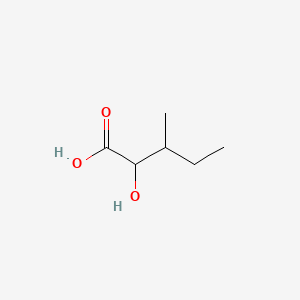
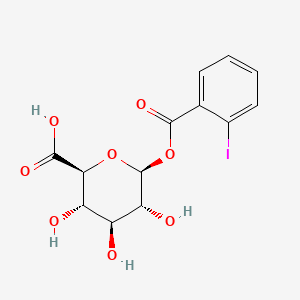
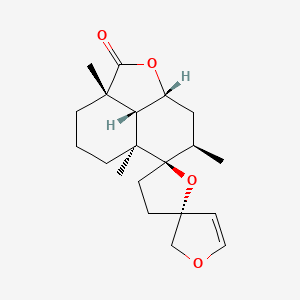
![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)
